molecular formula C8H16O2 B13596097 2-Ethyl-3,3-dimethylbutanoic acid CAS No. 6967-84-6

2-Ethyl-3,3-dimethylbutanoic acid

Cat. No.: B13596097
CAS No.: 6967-84-6
M. Wt: 144.21 g/mol
InChI Key: SGPSHLUFQAXIAO-UHFFFAOYSA-N
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Description

2-Ethyl-3,3-dimethylbutanoic acid is an organic compound with the molecular formula C8H16O2 It is a carboxylic acid derivative characterized by its branched structure, which includes an ethyl group and two methyl groups attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3,3-dimethylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethylbutanoic acid with ethyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid, followed by the addition of the ethyl halide to introduce the ethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of functional groups into organic compounds, providing a more sustainable and scalable method for producing this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) for converting the carboxylic acid to acyl chloride, followed by nucleophilic attack.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Primary alcohols.

    Substitution: Acyl chlorides and subsequent derivatives.

Scientific Research Applications

2-Ethyl-3,3-dimethylbutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound’s branched structure may also affect its binding affinity and specificity, leading to unique biological effects .

Comparison with Similar Compounds

    3,3-Dimethylbutanoic acid: Shares a similar backbone but lacks the ethyl group.

    2,2-Dimethylbutanoic acid: Another isomer with different branching.

    tert-Butylacetic acid: Similar structure with a tert-butyl group instead of ethyl.

Uniqueness: 2-Ethyl-3,3-dimethylbutanoic acid is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical and physical properties. This branching can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications .

Properties

CAS No.

6967-84-6

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-ethyl-3,3-dimethylbutanoic acid

InChI

InChI=1S/C8H16O2/c1-5-6(7(9)10)8(2,3)4/h6H,5H2,1-4H3,(H,9,10)

InChI Key

SGPSHLUFQAXIAO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)C(C)(C)C

Origin of Product

United States

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